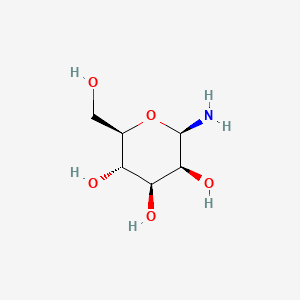
1-(Trifluoromethyl)cyclopentan-1-ol
Overview
Description
1-(Trifluoromethyl)cyclopentan-1-ol (CAS# 737765-57-0) is a research chemical . It has a molecular weight of 154.13 and a molecular formula of C6H9F3O . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound includes six carbon atoms, nine hydrogen atoms, three fluorine atoms, and one oxygen atom . The InChI code for this compound is 1S/C6H9F3O/c7-6(8,9)5(10)3-1-2-4-5/h10H,1-4H2 .Physical and Chemical Properties Analysis
This compound is a powder that should be stored at 4 degrees Celsius . It has a LogP value of 1.85380 .Scientific Research Applications
Conversion to Linear β-Aminovinylketone
1-(Trifluoromethyl)cyclopentan-1-ol demonstrates potential in chemical transformations, particularly in its conversion to other compounds. One example is the conversion of perfluoromethylepoxycyclopentane into a linear β-aminovinylketone by CC bond cleavage. This process involves a complex reaction pathway, showcasing the compound's utility in advanced synthetic chemistry (Barten, Kadyrov, & Röschenthaler, 2002).
Optimization in Grignard Reactions
This compound is relevant in the context of Grignard reactions. Studies in educational settings have used it to introduce students to research methodologies and to optimize synthetic techniques, demonstrating its significance in both pedagogical and practical contexts (Bouzidi & Gozzi, 2008).
As a Building Block for Difunctional Derivatives
The compound serves as a platform for creating difunctional trifluoromethylcyclopentane derivatives. Its role as a building block is exemplified in various synthetic pathways, underlining its versatility in organic synthesis (Grellepois, Kikelj, Coia, & Portella, 2012).
Activation of Olefins in Cycloadditions
The trifluoromethyl group in this compound acts as a unique σ-electron-withdrawing group. This property is leveraged in palladium-catalyzed trimethylenemethane cycloadditions, aiding in the formation of compounds of interest in various industries, including pharmaceuticals and materials (Trost & Debien, 2015).
Role in Cationic Olefin Cyclization-Pinacol Reactions
This compound is involved in cationic olefin cyclization-pinacol reactions. These reactions lead to cyclopentane-fused cycloalkanone products, showcasing the compound's utility in creating complex molecular structures (Overman & Wolfe, 2002).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)5(10)3-1-2-4-5/h10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUJGJIZBPFLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
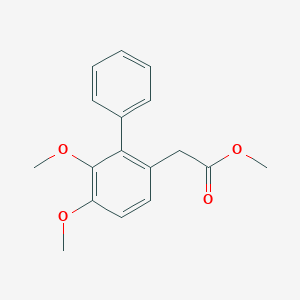
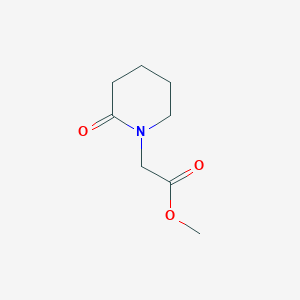

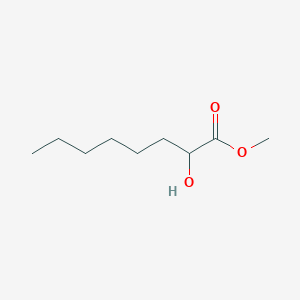
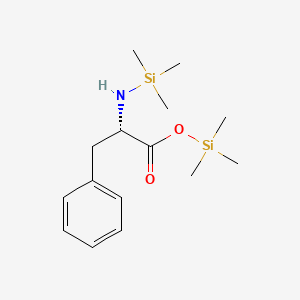
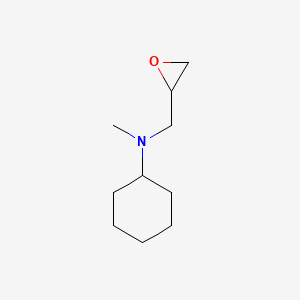
![2-[Methyl(pyridin-4-yl)amino]acetic acid](/img/structure/B3152470.png)
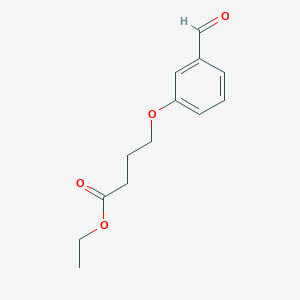


![[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methyl methanesulfonate](/img/structure/B3152534.png)

